Cas no 87870-13-1 (1-Propen-1-amine, 2-methyl-N-[1-(2-thienyl)ethylidene]-, (Z)-)

1-Propen-1-amine, 2-methyl-N-[1-(2-thienyl)ethylidene]-, (Z)- structure
87870-13-1 structure
Product name:1-Propen-1-amine, 2-methyl-N-[1-(2-thienyl)ethylidene]-, (Z)-
CAS No:87870-13-1
MF:C10H13NS
MW:179.2819211483
CID:651252
PubChem ID:13128449

1-Propen-1-amine, 2-methyl-N-[1-(2-thienyl)ethylidene]-, (Z)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propen-1-amine, 2-methyl-N-[1-(2-thienyl)ethylidene]-, (Z)-
    • N-(2-methylprop-1-enyl)-1-thiophen-2-ylethanimine
    • (1E)-N-(2-Methylprop-1-en-1-yl)-1-(thiophen-2-yl)ethan-1-imine
    • 87870-13-1
    • DTXSID70520280
    • Inchi: InChI=1S/C10H13NS/c1-8(2)7-11-9(3)10-5-4-6-12-10/h4-7H,1-3H3
    • InChI Key: SEUNRIWVIJYFRH-UHFFFAOYSA-N
    • SMILES: CC(=CN=C(C)C1=CC=CS1)C

Computed Properties

  • Exact Mass: 179.07687059g/mol
  • Monoisotopic Mass: 179.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 40.6Ų

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